![molecular formula C16H19N3O3 B13879597 phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate](/img/structure/B13879597.png)
phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound features a phenyl group, a pyridine ring, and a methoxyethylamino substituent, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of phenyl chloroformate with the corresponding amine, 6-[(2-methoxyethylamino)methyl]pyridine, under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic substitution on the phenyl ring using reagents like bromine or nitric acid; nucleophilic substitution on the pyridine ring using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pyridine ring and methoxyethylamino substituent play crucial roles in binding to the target sites, modulating their activity and leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl carbamate: A simpler carbamate with a phenyl group and a carbamate linkage.
N-methyl carbamate: A carbamate with a methyl group attached to the nitrogen atom.
N-phenyl carbamate: A carbamate with a phenyl group attached to the nitrogen atom.
Uniqueness
Phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate is unique due to its combination of a phenyl group, a pyridine ring, and a methoxyethylamino substituent. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H19N3O3 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
phenyl N-[6-[(2-methoxyethylamino)methyl]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C16H19N3O3/c1-21-10-9-17-11-13-7-8-14(12-18-13)19-16(20)22-15-5-3-2-4-6-15/h2-8,12,17H,9-11H2,1H3,(H,19,20) |
Clé InChI |
WWPSTHIUDIHPEM-UHFFFAOYSA-N |
SMILES canonique |
COCCNCC1=NC=C(C=C1)NC(=O)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


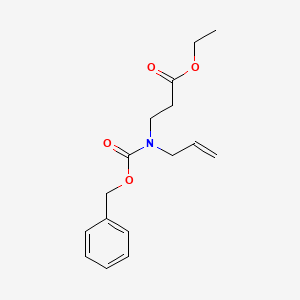
![Methyl 2-(6-bromopyrido[2,3-b]indol-9-yl)benzoate](/img/structure/B13879521.png)
![2-(hydroxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13879528.png)
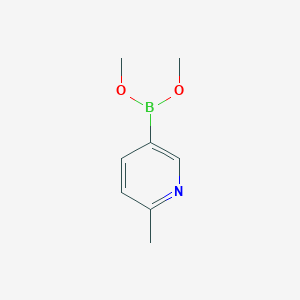
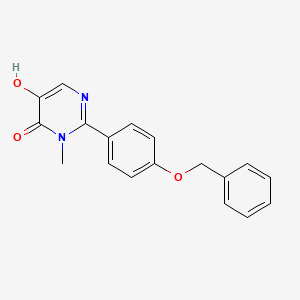
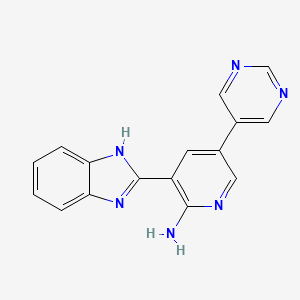
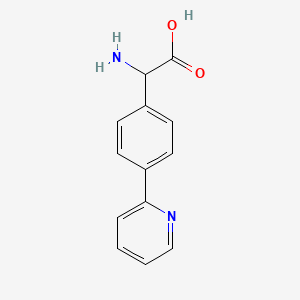



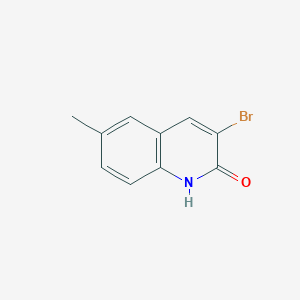

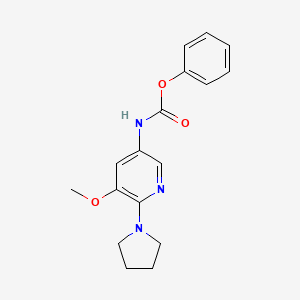
![N-[3-(2H-triazol-4-yl)phenyl]acetamide](/img/structure/B13879594.png)
